ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate, also known as NIQEC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NIQEC is a carbamate derivative of 5-nitroisoquinoline and 4-aminophenyl, and it has been shown to exhibit promising anti-cancer and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In addition, ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit high purity and yield. In addition, ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has been shown to be stable under a variety of conditions, which makes it suitable for use in various assays and experiments. However, ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate also has some limitations. It is not very water-soluble, which may limit its use in certain experiments. In addition, ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate is not very selective in its inhibition of HDACs, which may limit its use as a specific HDAC inhibitor.
Zukünftige Richtungen
There are several future directions for the study of ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate. One area of research is the development of more selective HDAC inhibitors based on the structure of ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate. Another area of research is the investigation of the anti-cancer and anti-inflammatory effects of ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate in vivo, using animal models. In addition, the potential use of ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases, should also be explored.
Conclusion
In conclusion, ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate is a chemical compound that has shown promising anti-cancer and anti-inflammatory properties. Its synthesis method has been optimized to yield high purity and yield, and it has been shown to have several biochemical and physiological effects. ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
Ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate can be synthesized through a multi-step process that involves the reaction of 5-nitroisoquinoline with 4-aminophenyl in the presence of a catalyst. The resulting intermediate is then reacted with ethyl chloroformate to form ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate. This synthesis method has been optimized to yield high purity and yield of ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-2-26-18(23)21-13-8-6-12(7-9-13)20-17-15-4-3-5-16(22(24)25)14(15)10-11-19-17/h3-11H,2H2,1H3,(H,19,20)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRJXWJXFNBQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC=CC3=C2C=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-[(5-nitroisoquinolin-1-yl)amino]phenyl]carbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.